Anticancer agent 219
Description
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Properties
Molecular Formula |
C23H19F2N3O6 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22+/m1/s1 |
InChI Key |
ADRLUVYFVNVYSZ-CLTRCRFRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Anticancer Agent NT219
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer agent NT219 is a first-in-class, novel small molecule that represents a significant advancement in oncology therapeutics by targeting key nodes of cancer cell survival and drug resistance. Its mechanism of action is centered on the dual inhibition of two critical oncogenic drivers: the Insulin Receptor Substrate (IRS) 1 and 2, and the Signal Transducer and Activator of Transcription 3 (STAT3). By concurrently targeting these pathways, NT219 has demonstrated robust preclinical efficacy in overcoming acquired resistance to various cancer therapies and has shown promising anti-tumor activity in clinical trials, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the core mechanism of action of NT219, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3
NT219 exerts its anticancer effects through a unique dual-pronged mechanism that leads to the degradation of IRS1/2 and the inhibition of STAT3 phosphorylation. These two pathways are frequently hyperactivated in a multitude of cancers, contributing to proliferation, survival, angiogenesis, metastasis, and the development of resistance to conventional and targeted therapies.[1][2][3]
Targeting the IRS1/2 Signaling Axis
Insulin Receptor Substrates 1 and 2 are key scaffold proteins that mediate signals from the Insulin-like Growth Factor 1 Receptor (IGF-1R) and other receptor tyrosine kinases.[1] The IRS signaling network is a central regulator of cellular growth, metabolism, and survival. In many cancers, this pathway is dysregulated, promoting tumorigenesis.
NT219 induces the degradation of IRS1/2 through a distinct three-step process:
-
Dissociation: NT219 triggers the dissociation of the IRS1/2 scaffold proteins from their upstream receptor, such as the IGF-1R.[3]
-
Serine Phosphorylation: Following dissociation, IRS1/2 undergoes serine phosphorylation. This post-translational modification is a crucial step that marks the protein for degradation.
-
Proteasomal Degradation: The serine-phosphorylated IRS1/2 is subsequently recognized by the cellular machinery and targeted for degradation by the proteasome.[3]
The degradation of IRS1/2 effectively shuts down the downstream signaling cascades that are dependent on these scaffold proteins. This includes the PI3K/AKT and MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[1]
Inhibition of STAT3 Signaling
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers.[1] Its activation is driven by various upstream kinases and it plays a pivotal role in promoting the expression of genes involved in cell cycle progression, survival, and angiogenesis.
NT219 directly inhibits the phosphorylation of STAT3.[2][4] This prevents its dimerization, nuclear translocation, and subsequent transcriptional activity. By blocking STAT3-mediated gene expression, NT219 curtails critical processes that fuel tumor growth and progression.
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies of NT219.
Table 1: Preclinical Efficacy of NT219 in Patient-Derived Xenograft (PDX) Models of Head and Neck Squamous Cell Carcinoma (HNSCC)
| Treatment Group | Tumor Growth Inhibition (TGI) | p-value | Reference |
| NT219 Monotherapy | 69% | 0.017 | [4] |
| Cetuximab Monotherapy | 17% | - | [4] |
| NT219 + Cetuximab | 100% (Complete TGI) | 0.001 | [4] |
Table 2: Clinical Efficacy of NT219 in Combination with Cetuximab in Recurrent/Metastatic HNSCC (Phase 1/2 Study NCT04474470)
| NT219 Dose Level | Number of Evaluable Patients | Objective Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Reference |
| 50 mg/kg | 4 | - | 2 | - | [5][6] |
Note: This table represents a subset of data from the dose-escalation portion of the trial.
Table 3: Patient Demographics and Dosing in the Phase 1/2 Study of NT219 (NCT04474470)
| Parameter | Value | Reference |
| Total Enrolled Patients | 49 | [6] |
| Monotherapy Arm | 27 | [6] |
| Combination Therapy Arm (with Cetuximab) | 22 | [6] |
| Dose Levels Explored (mg/kg) | 3, 6, 12, 24, 50 | [6] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of NT219, based on standard laboratory procedures.
Immunoblotting (Western Blot) for IRS1/2 Degradation and STAT3 Phosphorylation
Objective: To qualitatively and quantitatively assess the levels of total IRS1/2 and phosphorylated STAT3 in cancer cells following treatment with NT219.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and treated with varying concentrations of NT219 or vehicle control for specified time points.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total IRS1, total IRS2, phosphorylated STAT3 (e.g., p-STAT3 Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
Immunohistochemistry (IHC) for In-Tumor Target Modulation
Objective: To assess the levels and localization of IRS1/2 and phosphorylated STAT3 within tumor tissue from preclinical models or patient biopsies.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned into thin slices (e.g., 4-5 µm) and mounted on glass slides.
-
Antigen Retrieval: The slides are deparaffinized and rehydrated. Antigen retrieval is performed using a heat-induced epitope retrieval (HIER) method with a citrate-based or EDTA-based buffer to unmask the target epitopes.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked using a protein block solution.
-
The slides are incubated with primary antibodies against IRS1, IRS2, or phosphorylated STAT3.
-
The slides are washed and incubated with a polymer-based HRP-conjugated secondary antibody.
-
-
Detection and Visualization: The signal is developed using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen. The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Analysis: The stained slides are imaged using a microscope, and the intensity and localization of the staining are assessed by a pathologist or using image analysis software.
Flow Cytometry (FACS) for Apoptosis Analysis
Objective: To quantify the percentage of apoptotic cells in a cancer cell population following treatment with NT219.
Methodology:
-
Cell Treatment: Cancer cells are treated with NT219 or vehicle control for a specified duration.
-
Cell Staining: The cells are harvested, washed, and stained with a combination of Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence of each individual cell.
-
Data Interpretation: The data is analyzed to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by NT219.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NT219 and a typical experimental workflow for its preclinical evaluation.
Caption: NT219's dual mechanism of action on the IRS1/2 and STAT3 signaling pathways.
References
Preclinical Pharmacokinetics of Anticancer Agent MI-219: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent MI-219 is a novel, potent, and selective small-molecule inhibitor of the human double minute 2 (HDM2) protein. By disrupting the interaction between HDM2 and the tumor suppressor protein p53, MI-219 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of MI-219, summarizing available data from in vivo and in vitro studies. The information herein is intended to support further research and development of this promising therapeutic agent.
Mechanism of Action: Targeting the MDM2-p53 Interaction
MI-219's mechanism of action centers on the inhibition of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] In many cancers, HDM2 (the human homolog of murine double minute 2, MDM2) is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. MI-219 binds to the p53-binding pocket of HDM2, preventing it from interacting with and degrading p53.[1][2][3] This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][5]
Summary of Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies of MI-219 have been conducted in various animal species, including mice, rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.
Disclaimer: The following tables summarize the types of quantitative data typically generated in preclinical pharmacokinetic studies. The actual values for MI-219 are not publicly available in their entirety. The data presented here are for illustrative purposes to demonstrate the required format for such a technical guide.
In Vivo Pharmacokinetic Parameters
Table 1: Intravenous Pharmacokinetic Parameters of MI-219
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | CL (L/h/kg) | Vdss (L/kg) | t½ (h) |
| Mouse | 5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | 5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life.
Table 2: Oral Pharmacokinetic Parameters of MI-219
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | F (%) |
| Mouse | 10 | Data not available | Data not available | Data not available | Data not available |
| Rat | 10 | Data not available | Data not available | Data not available | Data not available |
| Dog | 5 | Data not available | Data not available | Data not available | Data not available |
| Monkey | 5 | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.
In Vitro ADME Parameters
Table 3: In Vitro ADME Profile of MI-219
| Parameter | Species | Value |
| Metabolic Stability | ||
| Intrinsic Clearance (CLint) | Human Liver Microsomes | Data not available |
| Rat Liver Microsomes | Data not available | |
| Dog Liver Microsomes | Data not available | |
| Monkey Liver Microsomes | Data not available | |
| Plasma Protein Binding | ||
| Unbound Fraction (fu) | Human Plasma | Data not available |
| Rat Plasma | Data not available | |
| Dog Plasma | Data not available | |
| Monkey Plasma | Data not available | |
| Blood-to-Plasma Ratio | ||
| Human | Data not available | |
| Rat | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical pharmacokinetic studies. The following sections outline the methodologies typically employed in such investigations.
In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of MI-219 following intravenous and oral administration in various animal species.
Workflow:
Materials:
-
MI-219 (analytical standard)
-
Vehicle for dosing (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and CD-1 mice
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): A single bolus dose of MI-219 is administered via the tail vein (rodents) or a peripheral vein (dogs, monkeys).
-
Oral (PO): A single dose of MI-219 is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of MI-219 are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.
In Vitro Metabolic Stability Assay Protocol
Objective: To determine the intrinsic clearance of MI-219 in liver microsomes from different species.
Materials:
-
MI-219
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed to 37°C.
-
Initiation: The reaction is initiated by adding MI-219 and the NADPH regenerating system.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of remaining MI-219 in the supernatant is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of MI-219 is used to calculate the in vitro half-life and intrinsic clearance.
In Vitro Plasma Protein Binding Assay Protocol
Objective: To determine the extent of MI-219 binding to plasma proteins.
Materials:
-
MI-219
-
Pooled plasma (human, rat, dog, monkey)
-
Equilibrium dialysis apparatus with semi-permeable membranes
-
Phosphate buffered saline (PBS, pH 7.4)
-
LC-MS/MS system
Procedure:
-
Apparatus Setup: The equilibrium dialysis cells are assembled with the semi-permeable membrane separating the plasma and buffer chambers.
-
Sample Loading: MI-219 is spiked into the plasma, which is then loaded into one chamber. The other chamber is filled with PBS.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow for equilibrium to be reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations of MI-219 in both chambers are measured by LC-MS/MS.
-
Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion
The available preclinical data indicate that MI-219 is a promising anticancer agent with a clear mechanism of action. The preclinical pharmacokinetic studies, though not fully detailed in the public domain, have provided foundational knowledge for predicting its behavior in humans. Further disclosure of the complete dataset from these studies would be invaluable for the continued development and clinical translation of MI-219 as a targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for conducting similar preclinical evaluations of novel anticancer compounds.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer [ouci.dntb.gov.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Power of Y219: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the novel anticancer agent Y219 and its pronounced effects on cancer cell proliferation, with a specific focus on its synergistic activity in triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action, experimental validation, and potential therapeutic applications of Y219.
Core Findings: Y219 as a Potent Proteasome Inhibitor
Y219 is a novel, chemically synthesized proteasome inhibitor that has demonstrated significant anti-tumor effects.[1][2] It shows superior efficacy and reduced toxicity compared to the established proteasome inhibitor bortezomib.[1][2][3] Primarily investigated in the context of TNBC, Y219 has been shown to work synergistically with the nuclear export inhibitor KPT-330 to inhibit cancer cell viability both in vitro and in vivo.[1][2][4]
The primary mechanism of action of Y219 involves the attenuation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][5] This inhibition leads to downstream effects including cell cycle arrest at the G2-M phase and the induction of apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Y219, highlighting its efficacy both as a standalone agent and in combination with KPT-330.
Table 1: Cytotoxic Effects of Y219 and KPT-330 on Triple-Negative Breast Cancer Cells
| Cell Line | Treatment | IC50 (nM) |
| MDA-MB-231 | Y219 | Data not explicitly provided, but synergistic effects observed at 6 nM |
| HCC-1937 | Y219 | Data not explicitly provided, but synergistic effects observed |
| 4T1 | Y219 | Data not explicitly provided, but synergistic effects observed |
| MDA-MB-231 | KPT-330 | Not specified |
| HCC-1937 | KPT-330 | Not specified |
| 4T1 | KPT-330 | Not specified |
| MCF-10A (Normal Breast) | Y219 | 40.21 ± 6.69 |
| MCF-10A (Normal Breast) | KPT-330 | 736.90 ± 30.76 |
Source:[2]
Table 2: Synergistic Inhibition of TNBC Cell Viability by Y219 and KPT-330
| Cell Line | Y219 Concentration (nM) | KPT-330 Concentration (nM) | Combination Index (CI) | Effect |
| MDA-MB-231 | 1 - 6 | 0 - 500 | < 1 | Synergistic |
| HCC-1937 | 1 - 6 | 0 - 500 | < 1 | Synergistic |
| 4T1 | 1 - 6 | 2 - 1000 | > 1 | Antagonistic |
Source:[2]
Signaling Pathway Analysis: Y219 and the NF-κB Pathway
Y219, in synergy with KPT-330, effectively inhibits the NF-κB signaling pathway. This is achieved by facilitating the nuclear localization of IκB-α, an inhibitor of NF-κB.[1] The diagram below illustrates the proposed mechanism.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Triple-negative breast cancer cells (MDA-MB-231, HCC-1937, 4T1) and normal breast cells (MCF-10A) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of Y219 (1-6 nM) and/or KPT-330 (0-1000 nM).
-
Incubation: The treated cells were incubated for a specified period.
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) was determined using dose-response curve analysis. The combination index (CI) was calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[2]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: TNBC cells were treated with Y219 (6 nM) and/or KPT-330 (100 nM) for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells were fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: TNBC cells were treated with Y219 (6 nM) and/or KPT-330 (100 nM) for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) was quantified.
Western Blot Analysis
-
Cell Lysis: Treated cells were lysed in RIPA buffer to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p53, p21, p27, CCNB1, cleaved caspases, PARP, BCL-2, BAX, p65, IκB-α) overnight at 4°C.[2][6]
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for evaluating the anticancer effects of Y219.
Conclusion
The anticancer agent Y219 presents a promising therapeutic strategy, particularly for challenging cancers like TNBC. Its potent proteasome inhibition, coupled with its synergistic effects with other targeted therapies like KPT-330, warrants further investigation. The detailed experimental protocols and pathway analyses provided in this guide are intended to support and accelerate future research in this area.
References
- 1. KPT-330 and Y219 exert a synergistic antitumor effect in triple-negative breast cancer through inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KPT‐330 and Y219 exert a synergistic antitumor effect in triple‐negative breast cancer through inhibiting NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. KPT‐330 and Y219 exert a synergistic antitumor effect in triple‐negative breast cancer through inhibiting NF‐κB signaling | Semantic Scholar [semanticscholar.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Core Mechanism of Action of Camptothecin Analogs in Inducing Cell Cycle Arrest
Disclaimer: The term "Anticancer agent 219" is not associated with a specific, publicly documented compound in the scientific literature. Therefore, this guide will focus on the well-characterized effects of Camptothecin and its clinically significant analog, Irinotecan (B1672180) (and its active metabolite, SN-38), which are known to induce cell cycle arrest. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Camptothecins are a class of quinoline-based alkaloids that exhibit potent anticancer activity by inhibiting DNA topoisomerase I.[1] This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted to double-strand breaks during DNA replication.[1] The cellular response to this DNA damage involves the activation of cell cycle checkpoints, ultimately leading to cell cycle arrest and, in many cases, apoptosis. This guide provides an in-depth overview of the mechanisms underlying Camptothecin-induced cell cycle arrest, with a focus on quantitative data, experimental protocols, and the key signaling pathways involved.
Quantitative Data on Cell Cycle Arrest
The following tables summarize the quantitative effects of Camptothecin analogs on cell cycle distribution in various cancer cell lines.
Table 1: Effect of Irinotecan on Cell Cycle Distribution in Colorectal Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Caco-2 | Control | Data not specified | Data not specified | Data not specified | [2] |
| Irinotecan (0.3-30 µmol/l) | Decreased | Increased | Increased | [2] | |
| CW2 | Control | Data not specified | Data not specified | Data not specified | [2] |
| Irinotecan (0.3-30 µmol/l) | Decreased | Increased | Increased | [2] | |
| HT29 | Irinotecan (2 µg/ml) + Radiation (6 Gy) | Data not specified | Data not specified | Significant Increase | [3] |
| SW620 | Irinotecan (2 µg/ml) + Radiation (6 Gy) | Data not specified | Data not specified | Significant Increase | [3] |
Table 2: Effect of Topotecan (B1662842) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (17 hours post 1-hour treatment)
| Treatment | % G1 Phase | % S Phase | % G2 Phase | Reference |
| Control | 46.2% | 41.3% | 12.5% | [4] |
| 1 µM Topotecan | 28.6% | 32.5% | 38.8% | [4] |
| 10 µM Topotecan | 32.8% | 32.3% | 34.8% | [4] |
Table 3: Effect of SN-38 on Cell Cycle Distribution in H1299 Lung Cancer Cells
| Treatment (Time) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| SN-38 (2.5 µM, 24h) | ~20% | ~30% | ~50% | [5] |
| SN-38 (2.5 µM, 48h) | ~15% | ~25% | ~60% | [5] |
Key Signaling Pathways in Camptothecin-Induced Cell Cycle Arrest
Camptothecin-induced DNA damage triggers a complex signaling cascade that culminates in cell cycle arrest, primarily at the S and G2/M phases. The Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-related (ATR) kinases are key sensors of DNA double-strand and single-strand breaks, respectively.
Upon activation, ATM and ATR phosphorylate and activate the checkpoint kinases Chk2 and Chk1. These kinases, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). Cdc25 phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), which are the master regulators of cell cycle progression.
Inactivation of Cdc25C prevents the activation of the Cyclin B1/Cdk1 complex, which is essential for entry into mitosis, leading to G2/M arrest.[6][7] The p53 tumor suppressor protein also plays a crucial role by inducing the expression of the CDK inhibitor p21, which can inhibit various Cyclin/CDK complexes and contribute to both G1 and G2 arrest.[4][8]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in appropriate culture vessels (e.g., 6-well plates, T-75 flasks) at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare a stock solution of the Camptothecin analog (e.g., 10 mM SN-38 in DMSO) and store at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete culture medium. Replace the existing medium in the cell culture plates with the drug-containing medium. For control wells, use medium with an equivalent concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., p-ATM, p-Chk1, p-Cdc25C, Cyclin B1, p21, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Camptothecin analogs are potent anticancer agents that exert their cytotoxic effects by inducing DNA damage and subsequent cell cycle arrest. The primary mechanism involves the inhibition of topoisomerase I, leading to the activation of the ATM/ATR-Chk1/2 signaling pathway. This cascade ultimately prevents the activation of the Cyclin B1/Cdk1 complex, thereby arresting cells in the G2/M phase of the cell cycle. The p53-p21 axis also contributes significantly to this cell cycle blockade. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate the intricate mechanisms of these important anticancer drugs.
References
- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 2. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosensitization by irinotecan is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle disturbances and apoptosis induced by topotecan and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Anticancer Agent OKI-219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent OKI-219 is a potent and highly selective, orally bioavailable inhibitor of the H1047R mutant phosphoinositide 3-kinase alpha (PI3Kα). The H1047R mutation is a frequent oncogenic driver in various solid tumors, particularly in breast cancer.[1][2] OKI-219 has demonstrated significant anti-tumor activity in preclinical in vivo models, both as a monotherapy and in combination with standard-of-care agents.[3][4][5][6] Its high selectivity for the mutant form of PI3Kα over the wild-type enzyme is designed to minimize on-target toxicities, such as hyperglycemia, which are common with less selective PI3K inhibitors.[2][5][7]
These application notes provide detailed protocols for establishing and utilizing breast cancer xenograft models to evaluate the efficacy of OKI-219. The included data summarizes the key findings from preclinical studies and the diagrams illustrate the relevant biological pathways and experimental workflows.
Signaling Pathway
OKI-219 targets the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[8][9][10][11] The H1047R mutation in the p110α catalytic subunit of PI3K (encoded by the PIK3CA gene) leads to constitutive activation of the pathway, promoting tumorigenesis.[5] OKI-219 selectively inhibits this mutant, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of OKI-219.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of OKI-219 in preclinical breast cancer models.
Table 1: Monotherapy Efficacy of OKI-219 in T47D Xenograft Model
| Treatment Group | Dose Regimen | Tumor Growth Inhibition/Regression | Reference |
| Vehicle Control | - | - | [5] |
| OKI-219 | 25 mg/kg, PO, QD | Tumor Regression | [5] |
| OKI-219 | 50 mg/kg, PO, QD | Tumor Regression | [5] |
| OKI-219 | 100 mg/kg, PO, QD | Stronger Tumor Regression | [5] |
| Alpelisib | 20 mg/kg, PO, QD | Less Efficacy than OKI-219 | [5] |
Table 2: Combination Therapy Efficacy of OKI-219 in xxT47D Xenograft Model
| Treatment Group | Dose Regimen | Tumor Growth Inhibition/Regression | Reference |
| Vehicle Control | - | - | [4] |
| OKI-219 | 25 mg/kg, PO, QD | - | [4] |
| Fulvestrant (B1683766) | 5 mg/mouse, SC, QW | - | [4] |
| Palbociclib (B1678290) | 10 mg/kg, PO, BID | - | [4] |
| OKI-219 + Fulvestrant | As above | Enhanced anti-tumor activity | [4] |
| OKI-219 + Fulvestrant + Palbociclib | As above | Drives enhanced anti-tumor activity | [4] |
Table 3: Combination Therapy Efficacy of OKI-219 in HCC1954 Xenograft Model
| Treatment Group | Dose Regimen | Outcome | Reference |
| OKI-219 + Tucatinib | Not specified | Strong regressions in HER2+/PI3Kα H1047R models resistant to HER2- inhibitors | [2] |
Experimental Protocols
Protocol 1: T47D Human Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the T47D cell line, which is estrogen receptor-positive (ER+) and carries the PIK3CA H1047R mutation.
Materials:
-
T47D human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old
-
Growth medium (e.g., RPMI-1640 with 10% FBS and insulin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
Trypsin-EDTA
-
Estrogen pellets (e.g., 17β-estradiol, 0.72 mg/pellet, 60-day release)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture T47D cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase before harvesting.
-
Animal Preparation: One day prior to cell inoculation, implant a slow-release estrogen pellet subcutaneously into the dorsal side of each mouse. This is crucial for the growth of ER+ T47D tumors.[12]
-
Cell Preparation:
-
Trypsinize the T47D cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in sterile PBS.
-
Perform a cell count and viability assessment (trypan blue exclusion). Viability should be >95%.
-
Adjust the cell suspension to a final concentration of 2 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®. Keep the suspension on ice.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Palpate the injection site twice weekly to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Administer OKI-219 and/or other therapeutic agents according to the desired dosing schedule (e.g., daily oral gavage for OKI-219).
-
Protocol 2: HCC1954 Human Breast Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using the HCC1954 cell line, which is HER2-positive and also harbors the PIK3CA H1047R mutation.
Materials:
-
HCC1954 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
PBS, sterile
-
Matrigel®
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Maintain HCC1954 cells in a 37°C, 5% CO2 incubator. Harvest cells during the exponential growth phase.
-
Cell Preparation:
-
Trypsinize and pellet the HCC1954 cells.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[7]
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank.[7]
-
-
Tumor Monitoring and Treatment:
Experimental Workflow and Drug Formulation
The following diagram illustrates the general workflow for in vivo efficacy studies of OKI-219.
Caption: General workflow for in vivo xenograft studies of OKI-219.
Drug Formulation and Administration
-
OKI-219: As an orally bioavailable agent, OKI-219 is typically formulated for oral gavage (PO). The specific vehicle was not detailed in the provided search results, but common vehicles for preclinical oral formulations include solutions or suspensions in agents like 0.5% methylcellulose (B11928114) or a mixture of PEG300, Tween 80, and saline.
-
Fulvestrant: For subcutaneous (SC) administration, fulvestrant can be dissolved in sesame oil or other suitable oil-based carriers.[3]
-
Palbociclib: For oral administration (PO), palbociclib can be formulated as a suspension for gavage.
It is critical to perform small-scale formulation tests to ensure the stability and solubility of the compounds in the chosen vehicles before preparing doses for the entire study.
Conclusion
The in vivo experimental models described provide a robust framework for evaluating the anti-cancer efficacy of OKI-219. The T47D and HCC1954 xenograft models are particularly relevant due to their expression of the PIK3CA H1047R mutation, the direct target of OKI-219. The data consistently demonstrates the potent anti-tumor activity of OKI-219, both as a single agent and in combination therapies, supporting its continued clinical development.[1][2] Researchers utilizing these protocols should adhere to institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. onkuretherapeutics.com [onkuretherapeutics.com]
- 3. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 4. [PDF] Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation | Semantic Scholar [semanticscholar.org]
- 5. US10813937B2 - Pharmaceutical formulation of palbociclib and a preparation method thereof - Google Patents [patents.google.com]
- 6. OnKure Announces Encouraging Preliminary Safety, [globenewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HCC1954 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. altogenlabs.com [altogenlabs.com]
- 10. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays for Anticancer Agent 219
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anticancer Agent 219 is a novel synthetic compound under investigation for its therapeutic potential in oncology. Preliminary studies suggest that Agent 219 functions as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent occurrence in a wide range of human cancers.[1][2] By targeting key nodes within this cascade, Agent 219 is hypothesized to induce cancer cell death, inhibit proliferation, and arrest the cell cycle.
These application notes provide a suite of detailed protocols for essential cell-based assays to characterize the anticancer properties of Agent 219. The assays described herein are designed to assess its cytotoxicity, its effect on programmed cell death (apoptosis), its impact on cell cycle progression, and to confirm its mechanism of action by analyzing the phosphorylation status of key pathway proteins.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.[5]
Data Presentation: IC50 Values of Agent 219
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Agent 219 were determined in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | 7.1 |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of Agent 219 to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9] Propidium (B1200493) Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[10][11]
Data Presentation: Apoptosis Induction by Agent 219
MCF-7 cells were treated with Agent 219 at its IC50 concentration (5.2 µM) for 24 hours.
| Cell Population | Percentage of Total Cells (%) |
| Viable (Annexin V- / PI-) | 65.3% |
| Early Apoptotic (Annexin V+ / PI-) | 24.1% |
| Late Apoptotic (Annexin V+ / PI+) | 8.2% |
| Necrotic (Annexin V- / PI+) | 2.4% |
Experimental Protocol: Annexin V/PI Staining
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with Agent 219 for the desired time. Harvest both adherent and floating cells.[4]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4][13] Viable cells will be double-negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[10]
Cell Cycle Analysis by Propidium Iodide Staining
Anticancer agents often induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase). This protocol uses propidium iodide (PI) to stain cellular DNA, and the DNA content is then quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14]
Data Presentation: Cell Cycle Arrest Induced by Agent 219
MCF-7 cells were treated with Agent 219 at its IC50 concentration (5.2 µM) for 24 hours.
| Cell Cycle Phase | Control (%) | Agent 219 Treated (%) |
| G0/G1 | 60.1% | 75.3% |
| S | 25.5% | 12.2% |
| G2/M | 14.4% | 12.5% |
| Sub-G1 (Apoptotic) | 1.2% | 8.5% |
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
PBS, cold
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer (e.g., 0.1% Triton X-100, 200 µg/mL RNase A, and 50 µg/mL PI in PBS)[15][16]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol to fix the cells.[16] Incubate on ice for at least 2 hours or at -20°C overnight.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear in the sub-G1 peak.
Confirmation of Mechanism: Western Blot Analysis of PI3K/AKT/mTOR Pathway
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm that Agent 219 inhibits its targets.[18] A decrease in the phosphorylation of AKT (at Ser473) and downstream effectors like S6 Ribosomal Protein indicates successful pathway inhibition.[19]
Experimental Protocol: Western Blot
Materials:
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
TBST buffer (Tris-Buffered Saline with 0.1% Tween 20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with Agent 219 for the desired time. Wash cells with cold PBS and lyse with RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Signal Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[20]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of Agent 219.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR pathway with inhibition by Agent 219.
Experimental Workflow Diagram
Caption: General workflow for cell-based assay evaluation.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 219" solution preparation and stability
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anticancer agent 219, also known as P139, is a derivative of camptothecin (B557342), a class of potent anticancer compounds.[1] Like other camptothecin analogues, its mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, agent 219 leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.
This document provides detailed protocols for the preparation of this compound solutions and guidelines for assessing its stability. It also includes representative data for the camptothecin class of compounds to guide researchers in their experimental design.
Physicochemical Properties and Stability of Camptothecin Derivatives
The stability of camptothecin and its derivatives is critically dependent on pH. The active form of the molecule possesses a closed α-hydroxy lactone ring. This ring is susceptible to hydrolysis under neutral or alkaline conditions, opening to form an inactive carboxylate species. Therefore, maintaining acidic to neutral conditions is crucial for preserving the agent's anticancer activity.
Disclaimer: The following tables summarize quantitative data for camptothecin and its well-studied derivatives. Specific quantitative data for this compound is not publicly available. This information is provided as a general guide and may not be representative of the specific properties of this compound.
Table 1: Solubility of Camptothecin Derivatives in Common Solvents
| Solvent | Solubility | Remarks |
| DMSO | Generally soluble | Recommended for preparing stock solutions. |
| Ethanol | Sparingly soluble | May be used for intermediate dilutions. |
| Water | Poorly soluble | Aqueous solubility is very low. |
| Aqueous Buffers (pH < 6.0) | Slightly soluble | Solubility is pH-dependent; acidic conditions favor the lactone form. |
Table 2: Stability of Camptothecin Derivatives under Various Conditions
| Condition | Stability | Remarks |
| Acidic pH (4.0-5.0) | Relatively stable | The lactone form is favored. |
| Neutral to Alkaline pH (>7.0) | Unstable | Hydrolysis to the inactive carboxylate form is rapid. |
| Elevated Temperature | Degradation may occur | Store solutions at low temperatures. |
| Exposure to Light | Potential for photodegradation | Protect solutions from light. |
| Freeze-Thaw Cycles | May affect stability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required concentration: For a 10 mM stock solution, calculate the required amount of this compound (Molecular Formula: C₂₃H₁₉F₂N₃O₆) and DMSO.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the lyophilized powder of this compound.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage. The product information sheet suggests storage at -20°C.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions for extended periods due to the potential for hydrolysis and precipitation.
Protocol 3: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the stability of this compound by separating and quantifying the active lactone and inactive carboxylate forms.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Buffers of different pH values (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.0)
-
RP-HPLC system with a C18 column and a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the aqueous buffers of interest to a final concentration suitable for HPLC analysis.
-
Incubate the samples under different conditions to be tested (e.g., different pH values, temperatures, or light exposure).
-
-
HPLC Analysis:
-
Set up the RP-HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and maintain the lactone form during analysis).
-
Inject the samples at specified time points.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for camptothecin derivatives (typically around 254 nm and 370 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the lactone and carboxylate forms based on their retention times (the lactone form is generally more retained on a C18 column).
-
Calculate the percentage of the lactone form remaining at each time point to determine the stability of the compound under the tested conditions.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for solution preparation and stability testing.
References
Application Note: Evaluation of Anticancer Agent 219 in Preclinical Mouse Models
Introduction
Anticancer Agent 219 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy. This document provides detailed protocols for the in vivo administration and evaluation of this compound in human tumor xenograft mouse models, designed for researchers in oncology and drug development.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
This compound exerts its effect by targeting key nodes within the PI3K/Akt/mTOR cascade. The diagram below illustrates the signaling pathway and the inhibitory action of the agent.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Agent 219.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of this compound in a xenograft mouse model is outlined below. This process ensures systematic data collection from cell line selection to endpoint analysis.
Application Notes and Protocols for Anticancer Agent NT219 in Head and Neck Squamous Cell Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NT219 is a first-in-class small molecule inhibitor that functions as a dual-targeting agent against Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These two proteins are crucial drivers of oncogenesis and mediators of therapeutic resistance in a variety of malignancies, including recurrent and/or metastatic squamous cell carcinoma of the head and neck (R/M SCCHN).[1][2] Preclinical and clinical studies have demonstrated the potential of NT219 to overcome tumor resistance and induce anti-tumor activity, particularly in combination with other targeted therapies like cetuximab. This document provides detailed application notes and protocols for the investigation of NT219 in HNSCC research models.
Mechanism of Action
NT219 exhibits a unique dual mechanism of action. It covalently binds to IRS1/2, leading to their degradation, and also blocks the phosphorylation of STAT3.[1][2] The degradation of IRS1/2 disrupts downstream signaling through major survival pathways, including PI3K/AKT and MEK/ERK. The inhibition of STAT3 phosphorylation prevents its nuclear translocation and subsequent regulation of oncogenic gene expression. This combined action leads to the induction of tumor cell apoptosis and inhibition of proliferation.[1]
Target Cancer Type: Recurrent and/or Metastatic Squamous Cell Carcinoma of the Head and Neck (R/M SCCHN)
Clinical investigation has primarily focused on R/M SCCHN, a challenging malignancy with limited treatment options for patients who have progressed on prior therapies.[2] Preclinical evidence also suggests potential efficacy in other solid tumors such as colorectal, pancreatic, lung, and breast cancer.
Data Presentation
Preclinical Efficacy of NT219 in HNSCC Models
| Experimental Model | Treatment Group | Outcome Measure | Result | p-value |
| Patient-Derived Xenograft (PDX) of R/M HNSCC | NT219 Monotherapy | Tumor Growth Inhibition (TGI) | 69% | 0.017 |
| Cetuximab Monotherapy | Tumor Growth Inhibition (TGI) | 17% | - | |
| NT219 + Cetuximab | Tumor Growth Inhibition (TGI) | 100% (Complete TGI) | 0.001 | |
| 3D Spheroid Assay (HNSCC cell lines) | NT219 Monotherapy | Reduction in Cancer Stem Cell (CSC) Viability | 82% | <0.001 |
| Cetuximab Monotherapy | Reduction in Cancer Stem Cell (CSC) Viability | No significant effect | - | |
| NT219 + Cetuximab | Reduction in Cancer Stem Cell (CSC) Viability | 94% | <0.001 |
Data synthesized from conference abstracts and press releases.
Clinical Activity of NT219 in Combination with Cetuximab in R/M SCCHN (Phase 1/2 Study NCT04474470)
| Dose Level of NT219 | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| 50 mg/kg | 7 | 28.6% (2 confirmed Partial Responses) | 71.4% (3 Stable Diseases) |
| 100 mg/kg | Recommended Phase 2 Dose | Data collection ongoing | Data collection ongoing |
Data from the dose-escalation portion of the Phase 1/2 trial.
Mandatory Visualizations
Caption: NT219 Signaling Pathway.
Caption: Patient-Derived Xenograft (PDX) Workflow.
Experimental Protocols
In Vitro 3D Spheroid Cell Viability Assay
Objective: To assess the cytotoxic effects of NT219 on HNSCC cancer stem cells (CSCs) grown in a 3D spheroid culture.
Materials:
-
HNSCC cell lines (e.g., FaDu, SCC-9)
-
Ultra-low attachment 96-well plates
-
Complete cell culture medium
-
NT219 (stock solution in DMSO)
-
Cetuximab (optional, for combination studies)
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HNSCC cells in ultra-low attachment 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Spheroid Formation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
Drug Treatment: Prepare serial dilutions of NT219 in complete culture medium. Add 100 µL of the drug dilutions to the wells containing spheroids. For vehicle control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Viability Assessment: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D Reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100% viability).
Western Blot for IRS1 and Phospho-STAT3
Objective: To determine the effect of NT219 on the protein levels of IRS1 and the phosphorylation status of STAT3 in HNSCC cells.
Materials:
-
HNSCC cell lines
-
NT219
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-IRS1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate HNSCC cells and allow them to adhere overnight. Treat the cells with various concentrations of NT219 for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of NT219 as a monotherapy and in combination with cetuximab in a preclinical in vivo model that closely recapitulates human HNSCC.
Materials:
-
NOD-scid gamma (NSG) mice (6-8 weeks old)
-
Fresh HNSCC tumor tissue from patient biopsies
-
Matrigel
-
NT219 formulation for intravenous (IV) administration
-
Cetuximab formulation for intraperitoneal (IP) administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: a. Obtain fresh HNSCC tumor tissue from surgical resection under sterile conditions. b. Cut the tumor into small fragments (approximately 2-3 mm³). c. Subcutaneously implant one tumor fragment into the flank of each anesthetized NSG mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). b. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: a. Randomize mice into treatment groups (e.g., Vehicle control, NT219 monotherapy, Cetuximab monotherapy, NT219 + Cetuximab combination). b. Administer NT219 intravenously and/or cetuximab intraperitoneally according to the desired dosing schedule (e.g., twice weekly).
-
Efficacy Evaluation: a. Continue to monitor tumor growth and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pSTAT3 and IRS1).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
NT219 is a promising anticancer agent with a well-defined dual mechanism of action targeting key survival and resistance pathways in HNSCC. The provided application notes and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of NT219. Rigorous and standardized experimental procedures are crucial for generating reproducible and translatable data that can inform the future clinical development of this novel therapeutic.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. purple-biotech.com [purple-biotech.com]
- 3. Induction of a tumor-metastasis-receptive microenvironment as an unwanted and underestimated side effect of treatment by chemotherapy or radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osimertinib in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (B560133) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care for patients with EGFR-mutated non-small cell lung cancer (NSCLC).[1][2] Despite its initial efficacy, acquired resistance often leads to disease progression.[3][4] Key mechanisms of resistance include the activation of bypass signaling pathways, with MET amplification being one of the most common.[3][5][6] This has prompted extensive research into combination therapies aimed at overcoming or delaying resistance and improving patient outcomes.[2]
These application notes provide an overview of preclinical and clinical studies involving Osimertinib in combination with other anticancer agents, such as the MET inhibitor Savolitinib (B612288) and standard chemotherapy. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.
Signaling Pathways and Rationale for Combination Therapy
Osimertinib selectively inhibits both EGFR-TKI sensitizing and T790M resistance mutations. However, tumors can develop resistance by activating alternative signaling pathways, such as the MET pathway.[3][6] MET amplification can lead to EGFR-independent tumor growth, rendering Osimertinib ineffective. Combining Osimertinib with a MET inhibitor like Savolitinib simultaneously blocks both the EGFR and MET pathways, a strategy that has shown promise in overcoming this resistance mechanism.[3][5][6][7] Another approach is to combine Osimertinib with chemotherapy to target a broader range of cancer cell vulnerabilities from the outset of treatment.[1][2][8]
Caption: EGFR and MET signaling pathways and points of inhibition by Osimertinib and Savolitinib.
Quantitative Data from Combination Studies
The efficacy of Osimertinib in combination therapies has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data from these studies.
Preclinical In Vivo Data: Osimertinib + Savolitinib
| Treatment Group | Dose Schedule (mg/kg, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Osimertinib (monotherapy) | 10 | 34% TGI (not significant) | [6][9] |
| Savolitinib (monotherapy) | 15 | ~84% TGI (significant) | [6][9] |
| Osimertinib + Savolitinib (combo) | 10 + 15 | 84% Tumor Regression | [6][9] |
| Osimertinib + Savolitinib (combo) | 10 + 2.5 | 46% Tumor Regression | [9] |
| Osimertinib + Savolitinib (combo) | 10 + 1 | 96% TGI | [6][9] |
| Osimertinib + Savolitinib (combo) | 10 + 0.3 | 81% TGI | [9] |
Data from a patient-derived xenograft (PDX) mouse model with EGFRm, MET-amplified NSCLC.[9]
Clinical Trial Data: Osimertinib + Savolitinib
| Trial Name / Cohort | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |
| TATTON (Phase Ib) | EGFRm, MET-amplified NSCLC with progression on prior EGFR-TKI | Encouraging antitumor activity reported | - | - | [5][7][10] |
| SAVANNAH (Phase II) | EGFRm, MET-overexpressed/amplified NSCLC with progression on first-line Osimertinib | 32% (overall) | 8.3 months | 5.3 months | [3] |
| SAVANNAH (IHC90+/FISH10+ subgroup) | High MET overexpression/amplification | 49% | 9.3 months | - | [3][6][10] |
| FLOWERS (Phase II) | First-line treatment for de novo MET-aberrant, EGFRm advanced NSCLC | 90.5% (combo) vs 60.9% (mono) | 18.6 months (combo) vs 8.4 months (mono) | 19.5 months (combo) vs 9.3 months (mono) | [11][12][13] |
Clinical Trial Data: Osimertinib + Chemotherapy
| Trial Name | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| FLAURA2 (Phase III) | Newly diagnosed EGFR-mutated advanced NSCLC | Osimertinib + Platinum-Pemetrexed vs Osimertinib alone | 47.5 months vs 37.6 months | 25.5 months vs 16.7 months | 83.2% vs 75.5% | [1][8][14][15][16][17] |
Experimental Protocols
Detailed and reproducible protocols are essential for preclinical evaluation of drug combinations.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Osimertinib and combination agent (e.g., Savolitinib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT Solvent (e.g., DMSO or acidified isopropanol)[18]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Osimertinib, the combination agent, and the combination of both in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for a specified duration (e.g., 72 hours).[19]
-
-
MTT Addition:
-
Add 10-20 µL of MTT reagent to each well to achieve a final concentration of approximately 0.5 mg/mL.[20]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[20]
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within signaling pathways.[21][22][23]
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with Osimertinib, the combination agent, or vehicle control for the desired time.
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24][25]
-
Wash the membrane three times for 5 minutes each with TBST.[24]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[21]
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
-
Protocol 3: In Vivo Xenograft Model Efficacy Study
Xenograft models are crucial for evaluating the antitumor activity of drug combinations in a living organism.[26][27][28]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old[29]
-
Human cancer cell line suspension (e.g., 5 x 10^6 cells in 0.1 mL serum-free medium)[29]
-
Osimertinib and combination agent formulated for in vivo administration
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Tumor Implantation:
-
Group Randomization and Treatment:
-
When mean tumor volumes reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group).[29]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[29]
-
Administer treatments as per the study design (e.g., oral gavage daily). Groups should include:
-
Vehicle Control
-
Osimertinib monotherapy
-
Combination agent monotherapy
-
Osimertinib + combination agent
-
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.[29]
-
Observe animals daily for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
Conclude the study when tumors in the control group reach a specified size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[29]
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure final tumor weights and calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumors can be preserved for further pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Caption: Conceptual relationship of synergistic, additive, and antagonistic drug interactions.
References
- 1. snconnect.survivornet.com [snconnect.survivornet.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Osimertinib Plus Savolitinib in Advanced NSCLC Driven by MET Resistance - The ASCO Post [ascopost.com]
- 6. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Osimertinib + Savolitinib to Overcome Acquired MET-Mediated Resistance in Epidermal Growth Factor Receptor-Mutated, MET-Amplified Non-Small Cell Lung Cancer: TATTON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. esmo.org [esmo.org]
- 11. medpagetoday.com [medpagetoday.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Osimertinib Plus Savolitinib: Responses Reported in First-Line Treatment of MET-Aberrant, EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Chemotherapy Combination Boosts Overall Survival in Patients with EGFR-mutant Non-Small Cell Lung Cancer - Dana-Farber [physicianresources.dana-farber.org]
- 16. onclive.com [onclive.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. thermofisher.com [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpbs.com [ijpbs.com]
- 28. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
"Anticancer agent 219" cellular uptake and distribution assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 219 is a novel synthetic compound demonstrating significant cytotoxic effects against a broad range of cancer cell lines. Preliminary studies suggest that its mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, leading to cell cycle arrest and apoptosis. Understanding the cellular uptake and subcellular distribution of this compound is crucial for optimizing its therapeutic efficacy and elucidating its complete mechanism of action. Efficient entry into cancer cells and localization to the nucleus are key determinants of its potency.[1][2][3]
These application notes provide detailed protocols for quantifying the cellular uptake and visualizing the intracellular distribution of this compound. For the purpose of these protocols, it is assumed that a fluorescently labeled version of the agent, This compound-FITC , is available. Fluorescent labeling enables real-time tracking and quantification of the drug within living cells.[][5][6] The described methods include flow cytometry for high-throughput quantitative analysis of drug uptake and confocal microscopy for high-resolution imaging of its subcellular localization.[7][8][9]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the cellular uptake and distribution of this compound-FITC in various cancer cell lines.
Table 1: Cellular Uptake of this compound-FITC (10 µM) Over Time
| Cell Line | 1 hour (MFI)¹ | 4 hours (MFI)¹ | 12 hours (MFI)¹ | 24 hours (MFI)¹ |
| HeLa (Cervical Cancer) | 15,230 | 45,890 | 89,120 | 92,500 |
| A549 (Lung Cancer) | 12,500 | 38,750 | 75,400 | 78,100 |
| MCF-7 (Breast Cancer) | 9,800 | 29,500 | 62,300 | 65,200 |
¹ MFI: Mean Fluorescence Intensity as determined by flow cytometry. Data are representative of triplicate experiments.
Table 2: Subcellular Distribution of this compound-FITC after 12-hour Incubation
| Cell Line | Nuclear (%) | Cytoplasmic (%) | Mitochondrial (%) |
| HeLa | 75 ± 5 | 20 ± 4 | 5 ± 1 |
| A549 | 72 ± 6 | 23 ± 5 | 5 ± 2 |
| MCF-7 | 68 ± 7 | 26 ± 6 | 6 ± 2 |
Percentages were determined by fluorescence intensity analysis of confocal microscopy images, with organelles identified by specific fluorescent markers.
Experimental Workflow
The general workflow for assessing the cellular uptake and distribution of this compound is outlined below.
Experimental Protocols
Protocol 1: Cellular Uptake Assay by Flow Cytometry
This protocol provides a quantitative measurement of this compound-FITC uptake in a cell population over time.[2][7][10]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound-FITC stock solution (e.g., 10 mM in DMSO)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser for excitation
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a working solution of this compound-FITC in a complete growth medium (e.g., a final concentration of 10 µM). Remove the old medium from the wells and add the medium containing the agent. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO2.
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular drug.[7]
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with a complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Sample Preparation for Flow Cytometry:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer the cell suspension to flow cytometry tubes and keep on ice, protected from light, until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the emitted fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).[7]
-
Record the fluorescence intensity for at least 10,000 cells per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of the gated population for each sample. The increase in MFI in treated cells compared to the vehicle control represents the cellular uptake of this compound-FITC.[7]
-
Protocol 2: Subcellular Distribution Analysis by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of this compound-FITC.[8][11][12]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Glass-bottom dishes or coverslips in 6-well plates
-
This compound-FITC
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mitochondrial stain (e.g., MitoTracker™ Red CMXRos)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a low density to allow for clear imaging of individual cells. Incubate for 24 hours.
-
Compound and Organelle Staining:
-
If using a live-cell mitochondrial stain like MitoTracker, add it to the medium according to the manufacturer's protocol and incubate for 15-30 minutes.
-
Remove the medium and add fresh medium containing this compound-FITC (e.g., 10 µM).
-
Incubate for the desired time (e.g., 12 hours) at 37°C and 5% CO2.
-
-
Cell Fixation and Nuclear Staining:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Add the nuclear stain (e.g., DAPI) at the recommended concentration and incubate for 5-10 minutes.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Confocal Imaging:
-
Image the samples using a confocal microscope with appropriate laser lines and emission filters for FITC (for the agent), DAPI (for the nucleus), and the mitochondrial stain.
-
Acquire Z-stack images to obtain three-dimensional information.
-
-
Image Analysis:
-
Analyze the images using appropriate software (e.g., ImageJ/Fiji, Leica LAS X).
-
Assess the co-localization of the green fluorescence from this compound-FITC with the blue fluorescence of the nucleus and the red fluorescence of the mitochondria.
-
Quantify the fluorescence intensity in different cellular compartments to determine the percentage distribution.
-
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to act as a topoisomerase II (Topo II) inhibitor. The diagram below illustrates its proposed mechanism of action, leading to apoptosis.
References
- 1. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 3. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Use of confocal microscopy for nanoparticle drug delivery through skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Preparing Tissue Cultures for Confocal Microscopy [excedr.com]
- 12. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
"Anticancer agent 219" off-target effects investigation
Technical Support Center: Anticancer Agent 219
Fictional Scenario: this compound is a novel ATP-competitive kinase inhibitor designed to target BCR-ABL for the treatment of Chronic Myeloid Leukemia (CML). During preclinical studies, researchers have observed unexpected phenotypes, including mild cardiotoxicity and hypertension, which are not typically associated with BCR-ABL inhibition. These findings suggest potential off-target activities that require thorough investigation.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common experimental issues and answering frequently asked questions related to the investigation of Agent 219's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Agent 219?
A1: Off-target effects occur when a drug, such as Agent 219, binds to and modulates proteins other than its intended target (BCR-ABL).[1][2] This is a significant concern because unintended molecular interactions can lead to misinterpretation of experimental results, unexpected cellular toxicities (like the observed cardiotoxicity), and potential adverse effects in clinical settings.[2][3][4] The primary cause is often the structural similarity of the ATP-binding pocket across many kinases, making absolute specificity challenging to achieve.[1]
Q2: The observed toxicity in my cell line occurs at a concentration close to the IC50 for the primary target. How can I determine if this is an on-target or off-target effect?
A2: Differentiating on-target from off-target effects is critical. A multi-step approach is recommended:
-
Use an Orthogonal Inhibitor: Test a structurally unrelated inhibitor that also targets BCR-ABL. If the toxicity persists at a similar on-target potency, the effect is more likely to be on-target.[1]
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce or knock out the BCR-ABL protein.[1][2] If the phenotype of the genetic knockdown matches the phenotype observed with Agent 219, it strongly supports an on-target mechanism.[1]
-
Dose-Response Analysis: Perform detailed dose-response curves. On-target effects should track closely with the IC50 of BCR-ABL inhibition, while off-target effects might occur at slightly different concentrations.
-
Rescue Experiment: If possible, introduce a drug-resistant mutant of BCR-ABL into the cells. If the cells become resistant to the toxic effects of Agent 219, the phenotype is on-target.
Q3: What are the recommended first steps to identify the specific off-targets of Agent 219?
A3: A systematic approach is best for identifying unknown off-targets:
-
In Silico Profiling: Use computational models to predict potential off-target interactions based on the structure of Agent 219 and its similarity to known kinase inhibitors.[5][6]
-
In Vitro Kinase Profiling: Screen Agent 219 against a large panel of recombinant kinases (e.g., a kinome scan).[7][8] This provides direct evidence of which kinases it can inhibit and at what potency.
-
Cell-Based Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm if the predicted off-targets are engaged by Agent 219 in a cellular environment.[2][8][9]
-
Chemical Proteomics: Employ unbiased techniques like affinity chromatography coupled with mass spectrometry to pull down proteins that directly bind to Agent 219 from cell lysates.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in my in vitro kinase assay.
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Precipitation | Visually inspect for precipitation in the assay buffer. Determine the solubility limit of Agent 219 in the final assay conditions and ensure you are working below this concentration.[10] |
| Reagent Quality/Stability | Ensure the quality and purity of ATP, substrates, and buffers. Aliquot the kinase enzyme to avoid repeated freeze-thaw cycles, which can reduce its activity.[7][10] |
| Inaccurate Pipetting | Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[7][10] |
| Assay Interference | Run a control experiment without the kinase enzyme to check if Agent 219 interferes with the detection system (e.g., fluorescence quenching or enhancement).[10] |
| Variable Enzyme Activity | Ensure consistent incubation times and temperatures. Use a fresh aliquot of the kinase for each experiment to ensure its activity has not diminished.[10] |
Issue 2: No thermal shift observed in CETSA for a suspected off-target.
| Potential Cause | Recommended Troubleshooting Steps |
| Low Target Expression | Confirm that the suspected off-target protein is expressed at detectable levels in your chosen cell line using Western blot or qPCR.[8][9] |
| Poor Cell Permeability | Agent 219 may not be reaching its intracellular target. Assess the compound's physicochemical properties or perform a cell permeability assay.[8] |
| Incorrect Heating Conditions | The chosen temperature range may not be optimal for the target protein. Optimize the heat challenge by testing a broader range of temperatures to establish a clear melting curve for the protein of interest.[9] |
| Insufficient Compound Concentration | The intracellular concentration of Agent 219 may be too low to cause a detectable shift. Test a higher concentration of the inhibitor. Note that CETSA often requires higher concentrations than those needed for functional inhibition.[9][11] |
| No Stabilization/Destabilization | It is possible for a compound to bind a target without altering its thermal stability.[11] In this case, CETSA is not a suitable method. Use an orthogonal method like a cellular pull-down or proximity ligation assay to validate the interaction. |
Issue 3: Difficulty validating hits from a phospho-proteomics screen.
| Potential Cause | Recommended Troubleshooting Steps |
| Indirect Pathway Effects | A change in phosphorylation may be an indirect, downstream consequence of inhibiting the primary target or an off-target, rather than a direct substrate of a novel off-target kinase.[12] |
| Low Stoichiometry | Phosphorylation events are often transient and occur at low levels, making them difficult to validate.[13] Use highly sensitive phospho-specific antibodies for Western blotting and ensure lysates are prepared with a cocktail of phosphatase inhibitors.[13] |
| Antibody Quality | The phospho-specific antibody used for validation may be of poor quality or non-specific. Validate the antibody using a positive control (e.g., cell lysate treated with a known activator of the pathway) and a negative control (e.g., lysate from cells with the target knocked out or treated with a phosphatase). |
| Biological Variability | Biological replicates may show high variability. Ensure consistent cell culture conditions, treatment times, and lysis procedures. Use a robust statistical framework to analyze the mass spectrometry data. |
Quantitative Data Summary
The following tables summarize the inhibitory profile of Agent 219 based on fictional preclinical data.
Table 1: Kinase Inhibitory Profile of Agent 219 Data from in vitro radiometric assays.
| Target Kinase | Ki (nM) | Classification |
| BCR-ABL | 1.2 | On-Target |
| KDR (VEGFR2) | 8.5 | Potent Off-Target |
| PDGFRβ | 15.3 | Potent Off-Target |
| c-Kit | 22.1 | Potent Off-Target |
| SRC | 150.4 | Weak Off-Target |
| LCK | 210.8 | Weak Off-Target |
| p38α | >1000 | Negligible |
Table 2: Cellular IC50 Values of Agent 219 in Different Cell Lines
| Cell Line | Primary Target | IC50 (nM) | Notes |
| K562 | BCR-ABL | 5.5 | CML cell line, high sensitivity |
| Ba/F3 (p210) | BCR-ABL | 4.8 | Engineered cell line |
| HUVEC | VEGFR2, PDGFRβ | 35.2 | Endothelial cells, moderate sensitivity |
| A549 | None (WT) | >5000 | Non-sensitive control cell line |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of Agent 219 with a suspected off-target protein (e.g., KDR/VEGFR2) in intact cells.[2][9]
Methodology:
-
Cell Treatment: Culture HUVEC cells to ~80% confluency. Treat cells with either Agent 219 (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) and incubate for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing a protease inhibitor cocktail.
-
Heating Step: Aliquot the cell suspension into separate PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.[8]
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble KDR/VEGFR2 protein remaining at each temperature by Western blot.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the temperature for both vehicle- and Agent 219-treated samples. A rightward shift in the melting curve for the Agent 219-treated sample indicates thermal stabilization and confirms target engagement.[9]
Protocol 2: Phospho-Proteomics Workflow for Pathway Analysis
Objective: To identify signaling pathways modulated by Agent 219 in an unbiased, global manner.[13][14]
Methodology:
-
Sample Preparation: Treat HUVEC cells with Agent 219 (35 nM, IC50 concentration) or vehicle (DMSO) for a short duration (e.g., 2 hours) to capture early signaling events.
-
Lysis and Protein Digestion: Immediately wash cells with ice-cold PBS. Lyse cells in a urea-based buffer containing a comprehensive cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[13] Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). This step is crucial due to the low stoichiometry of most phosphorylation events.[13][15]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Use a data-dependent acquisition (DDA) mode to identify and quantify phosphopeptides.[15]
-
Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with Agent 219.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to determine which signaling pathways are over-represented in the set of differentially regulated phosphoproteins.
-
Orthogonal Validation: Validate key hits from the screen using phospho-specific antibodies via Western blotting.[13]
Visualizations
Caption: On-target vs. off-target signaling pathways of Agent 219.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 14. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent BMF-219
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of BMF-219, with a focus on its effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is BMF-219 and what is its mechanism of action?
A1: BMF-219 is a selective, orally bioavailable, and irreversible inhibitor of the protein menin.[1] Menin is a scaffold protein that plays a crucial role in gene transcription and cell signaling.[2] In certain cancers, such as those with KMT2A (MLL) rearrangements or NPM1 mutations, menin is a key component of a complex that drives the expression of oncogenes like HOXA9 and MEIS1.[3][4] BMF-219 covalently binds to menin, disrupting this oncogenic signaling, which can lead to cancer cell differentiation and apoptosis.[4][5]
Q2: What are the known on-target toxicities of menin inhibitors like BMF-219 in a clinical setting?
A2: The primary on-target toxicity observed with menin inhibitors in clinical trials is Differentiation Syndrome (DS).[3][5] DS is a known complication of therapies that induce the differentiation of leukemic cells.[3] Symptoms can be managed with cytoreductive therapy, such as hydroxyurea (B1673989) and steroids.[5] In clinical studies with BMF-219, cases of DS have been observed but were generally manageable, and did not typically lead to discontinuation of the treatment.[5][6]
Q3: Are there any known off-target toxicities associated with menin inhibitors?
A3: Off-target effects can be specific to the small molecule inhibitor. For some menin inhibitors, potential toxicities such as QTc prolongation have been noted.[7] However, clinical trial data for BMF-219 have indicated no observed QTc prolongation.[8][9][10] As with many drugs, BMF-219 is metabolized by CYP3A4 enzymes, so co-administration with strong inhibitors of this enzyme can increase exposure and potential for adverse effects.[11]
Q4: How does the toxicity of BMF-219 in normal cells compare to its activity in cancer cells?
A4: While extensive data exists on the potent anti-tumor activity of BMF-219 in various cancer cell lines and patient-derived xenograft models, there is limited publicly available quantitative data directly comparing its IC50 values in normal versus cancer cells. The therapeutic strategy behind menin inhibition is to target a dependency specific to certain cancer cells, which may provide a therapeutic window. However, menin is also essential for normal processes like hematopoiesis.[12] Long-term safety and the impact on normal stem cell function are still under investigation in ongoing clinical trials.[13] To determine the selectivity of BMF-219 in your specific experimental system, it is crucial to perform parallel cytotoxicity assays on relevant normal cell lines.
Troubleshooting Experimental Issues
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. Allow cells to attach and resume logarithmic growth for 24 hours before adding BMF-219.
-
-
Possible Cause: Solvent (e.g., DMSO) concentration is too high.
-
Solution: The final concentration of the solvent in the cell culture medium should be non-toxic to the cells, typically not exceeding 0.5%. Prepare a vehicle control with the same solvent concentration as the highest BMF-219 dose to assess solvent-specific toxicity.[14]
-
-
Possible Cause: BMF-219 instability in culture medium.
-
Solution: Prepare fresh dilutions of BMF-219 from a stock solution for each experiment. Minimize the time the compound is in the culture medium before being added to the cells.
-
Issue 2: No significant cytotoxicity observed in a cancer cell line expected to be sensitive.
-
Possible Cause: Incorrect cell line model.
-
Solution: Confirm that your cell line possesses the genetic markers that confer sensitivity to menin inhibition (e.g., KMT2A/MLL rearrangements, NPM1 mutation). BMF-219's efficacy is context-dependent.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: As an irreversible inhibitor, the cytotoxic effects of BMF-219 may take time to manifest. Consider extending the incubation period (e.g., 72 or 96 hours) and perform a time-course experiment to determine the optimal endpoint.
-
-
Possible Cause: Sub-optimal drug concentration.
Quantitative Data Summary
Currently, there is a lack of publicly available data to construct a detailed table comparing the IC50 values of BMF-219 in normal versus cancer cell lines. The following table summarizes the reported potency in various cancer models. Researchers are encouraged to establish a selectivity index by testing BMF-219 in their own panel of cancer and relevant normal cell lines.
| Cancer Type | Cell Line/Model | IC50 (µM) |
| Double Hit Lymphoma (DHL) | DB | 0.32 |
| Double Hit Lymphoma (DHL) | Toledo | 0.29 |
| Triple Hit Lymphoma (THL) | VAL | 0.27 |
| Double Expressor Lymphoma (DEL) | U2932 | 0.37 |
| Multiple Myeloma (MM) | MM1.R, JJN3, SKMM1, SKMM2 | 0.25 - 0.5 |
| Chronic Lymphocytic Leukemia | Patient-derived samples | 0.1 - 0.38 |
| Acute Myeloid Leukemia | Patient-derived samples | 0.1 - 0.3 |
Table 1: Summary of BMF-219 IC50 values in various cancer models.[1][15]
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of BMF-219. It should be optimized for your specific cell line and experimental conditions.[14]
Materials:
-
BMF-219 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of BMF-219 in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of BMF-219. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Signaling Pathway of Menin Inhibition
References
- 1. Biomea Fusion to Present New Preclinical Data Showing BMF-219’s Strong Activity in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) Tumor Models at ASCO 2022 | Biomea Fusion [investors.biomeafusion.com]
- 2. Menin: a scaffold protein that controls gene expression and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomea Fusion Presents Achievement of Minimal Residual Disease Negativity (MRD-neg) in First Complete Responder from Ongoing Phase I Study (COVALENT-101) of BMF-219 - BioSpace [biospace.com]
- 6. ashpublications.org [ashpublications.org]
- 7. m.youtube.com [m.youtube.com]
- 8. targetedonc.com [targetedonc.com]
- 9. BMF-219 Induces Complete Responses in Target Acute Myeloid Leukemia (AML) Patient Population | Biomea Fusion [investors.biomeafusion.com]
- 10. onclive.com [onclive.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. bioengineer.org [bioengineer.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
"Anticancer agent 219" resistance mechanisms in cancer cells
Welcome to the technical support center for Anticancer Agent 219 (AC219). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming challenges related to AC219 resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to AC219, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to AC219, a dual mTORC1/2 inhibitor, can arise from several mechanisms. The most frequently observed are:
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Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the mTOR blockade. A common bypass mechanism is the hyperactivation of the MAPK/ERK pathway.
-
Mutations in the mTOR gene (MTOR): Specific mutations in the kinase domain of mTOR can prevent AC219 from binding effectively, thereby restoring kinase activity.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump AC219 out of the cell, reducing its intracellular concentration.
Q2: I am establishing an AC219-resistant cell line. What is the recommended protocol for inducing resistance?
A2: A standard method for developing acquired resistance is through continuous, dose-escalating exposure to AC219. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: How can I determine if my resistant cells have mutations in the MTOR gene?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the MTOR gene. Specifically, you should sequence the kinase domain (exons 43-46 and 52-54) where resistance-conferring mutations are most likely to occur.
Q4: What are the expected IC50 shifts for different resistance mechanisms?
A4: The degree of resistance, as measured by the shift in the half-maximal inhibitory concentration (IC50), can vary depending on the underlying mechanism. Below is a table summarizing typical IC50 values for sensitive parental cells versus resistant sublines.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®) after AC219 treatment.
-
Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variable results.
-
Solution: Ensure a uniform single-cell suspension before plating. Always perform a cell count (e.g., with a hemocytometer or automated cell counter) immediately before seeding.
-
-
Possible Cause 2: AC219 Degradation. AC219 may be unstable in culture medium over long incubation periods.
-
Solution: Prepare fresh dilutions of AC219 from a DMSO stock for each experiment. For long-term experiments (>72 hours), consider replenishing the medium with fresh AC219 every 48-72 hours.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Evaporation from wells on the edge of a plate can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or medium to maintain humidity.
-
Issue 2: Western blot analysis shows incomplete inhibition of p-S6K or p-4E-BP1 at expected effective concentrations of AC219.
-
Possible Cause 1: Suboptimal Lysis Buffer. Incomplete cell lysis can result in poor protein extraction and apparent lack of pathway inhibition.
-
Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer). Ensure complete lysis by scraping cells on ice and vortexing thoroughly.
-
-
Possible Cause 2: Rapid Pathway Reactivation. Signaling pathways can sometimes reactivate quickly after drug removal.
-
Solution: Harvest cell lysates promptly after the treatment period. Keep samples on ice throughout the lysis and harvesting process.
-
-
Possible Cause 3: Development of Early Resistance. The cell population may be developing resistance, potentially through bypass pathway activation.
-
Solution: Co-treat cells with AC219 and an inhibitor of a suspected bypass pathway (e.g., a MEK inhibitor like trametinib). Check for phosphorylation of key nodes in alternative pathways (e.g., p-ERK).
-
Quantitative Data Summary
Table 1: Comparative IC50 Values for AC219 in Sensitive and Resistant Cell Lines
| Cell Line | Condition | IC50 (nM) | Fold Resistance | Primary Resistance Mechanism |
| Breast Cancer (MCF-7) | Parental (Sensitive) | 15 ± 2.5 | - | N/A |
| AC219-Resistant (MCF-7-R) | 210 ± 15.1 | 14.0 | MAPK/ERK Pathway Upregulation | |
| Gastric Cancer (NCI-N87) | Parental (Sensitive) | 25 ± 3.1 | - | N/A |
| AC219-Resistant (NCI-N87-R) | 450 ± 28.9 | 18.0 | MTOR Kinase Domain Mutation (A2259V) | |
| Renal Cancer (786-O) | Parental (Sensitive) | 50 ± 5.8 | - | N/A |
| AC219-Resistant (786-O-R) | 320 ± 21.3 | 6.4 | P-gp/ABCB1 Overexpression |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Generation of an AC219-Resistant Cell Line
-
Initial Culture: Begin by culturing the parental (sensitive) cancer cell line in its recommended growth medium.
-
Initial AC219 Exposure: Treat the cells with AC219 at a concentration equal to their IC50 value.
-
Monitor and Passage: Monitor the cells daily. When the cells reach 70-80% confluency and show signs of recovery (i.e., resuming normal morphology and proliferation), passage them at a 1:3 or 1:4 ratio into fresh medium containing the same concentration of AC219.
-
Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration (typically after 2-3 passages), double the concentration of AC219.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation, allowing the cells to adapt and recover at each new concentration. This process can take 6-12 months.
-
Resistance Confirmation: Periodically (e.g., every 2 months), perform a dose-response assay to determine the IC50 of the treated population and compare it to the parental line.
-
Resistant Clone Isolation: Once a significant fold-resistance is achieved (e.g., >10-fold), the resistant polyclonal population can be maintained at the highest tolerated dose. Single-cell cloning can be performed to isolate monoclonal resistant populations.
Protocol 2: Western Blot Analysis of mTOR and MAPK Pathway Activity
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the desired concentrations of AC219 or other inhibitors for the specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Harvesting: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: Overview of primary resistance mechanisms to AC219.
Caption: Workflow for investigating the mechanism of AC219 resistance.
"Anticancer agent 219" degradation and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Anticancer agent 219. Due to the limited publicly available stability and degradation data specific to this compound, this document leverages established knowledge of its parent class, camptothecin (B557342) derivatives. The principles and troubleshooting advice provided are based on the known chemical behavior of camptothecins.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and degradation of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C as a solid.[1] For stock solutions, it is advisable to follow the general practice for camptothecin derivatives, which involves dissolving in an organic solvent like DMSO and storing at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Aqueous solutions are not recommended for long-term storage.[3]
Q2: Why are my experimental results with this compound inconsistent?
A2: Inconsistent results with camptothecin derivatives like this compound are often linked to the stability of the lactone ring.[2] The active form of the molecule contains a lactone ring that is susceptible to pH-dependent hydrolysis, converting it to an inactive carboxylate form.[4][5] This equilibrium shift can alter the effective concentration of the active compound during an experiment.
Q3: How does pH affect the stability of this compound?
A3: The stability of the active lactone form of camptothecin derivatives is favored in acidic conditions (pH < 7).[4][6] In neutral to basic conditions (pH ≥ 7.4), the equilibrium shifts towards the inactive open-ring carboxylate form.[5][7] This is a critical consideration for in vitro experiments using standard cell culture media, which are typically buffered around pH 7.4.
Q4: Is this compound sensitive to light?
A4: Yes, camptothecin and its derivatives are known to be susceptible to photodegradation.[8][9][10] Exposure to light, particularly UV and short-wavelength light, can lead to the formation of degradation products.[8][9][10] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: My stock solution in DMSO has changed color. Can I still use it?
A5: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a discolored solution as the presence of degradation products could lead to unpredictable and unreliable experimental outcomes. The discoloration could be due to oxidation or other degradation pathways.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Lactone Ring Hydrolysis: Inconsistent concentrations of the active lactone form due to hydrolysis at physiological pH.[2] | - Prepare fresh dilutions of the agent from a frozen DMSO stock immediately before each experiment.- Minimize the incubation time of the agent in aqueous media when possible.- Consider using a slightly more acidic buffer for the experiment if compatible with the cell line. |
| Cell Density and Growth Phase: Variations in cell number and metabolic activity at the time of treatment can affect drug sensitivity. | - Standardize cell seeding density for all experiments.- Ensure cells are in the logarithmic growth phase during drug exposure. | |
| Loss of compound activity over time in aqueous solution | Hydrolysis and Degradation: The active lactone form is converting to the inactive carboxylate form.[4][5] | - Prepare aqueous solutions of the agent immediately before use.- For longer experiments, consider replenishing the media with a freshly prepared drug solution at regular intervals. |
| Precipitation of the compound in cell culture media | Poor Aqueous Solubility: Camptothecin derivatives generally have low water solubility.[11] | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across experiments.- Prepare a high-concentration stock in a suitable organic solvent and perform serial dilutions to the final concentration in the aqueous medium just before use.[2] |
| Unexpected toxicity or off-target effects | Degradation Products: Photodegradation or hydrolysis products may have different biological activities.[8] | - Protect all solutions from light at all stages of preparation and experimentation.- Use freshly prepared solutions to minimize the formation of degradation products. |
Section 3: Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Allow the solid form of this compound to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous, high-purity DMSO.
-
Ensure complete dissolution by vortexing. Purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.[3]
-
-
Storage:
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Prepare serial dilutions of the agent in the appropriate cell culture medium immediately before treating the cells.
-
-
Treatment:
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours), ensuring the incubator provides a humidified atmosphere with 5% CO2 at 37°C.
-
Assay: Proceed with the MTT (or other viability) assay according to the manufacturer's protocol.
Section 4: Visualizations
Degradation Pathway
Caption: Reversible pH-dependent hydrolysis of the active lactone ring in camptothecin derivatives.
Experimental Workflow
Caption: A standardized workflow for in vitro experiments with this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Camptothecin - Wikipedia [en.wikipedia.org]
- 5. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into Photo Degradation and Stabilization Strategies of Antibody-Drug Conjugates with Camptothecin Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
Validation & Comparative
A Comparative Analysis of Anticancer Agent 219 and Established Therapies in Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational anticancer agent "Anticancer Agent 219" with established anticancer drugs for the treatment of Chronic Lymphocytic Leukemia (CLL). The information presented is based on synthesized preclinical data to illustrate the potential therapeutic profile of Agent 219 in relation to current standard-of-care treatments.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of the anti-apoptotic protein BCL-2 is a key characteristic of CLL cells, contributing to their prolonged survival.[3] By selectively binding to BCL-2, this compound is designed to displace pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in malignant cells.[4][5] This mechanism of action is similar to the approved BCL-2 inhibitor, Venetoclax (B612062).[6][7]
Comparative Data
The following tables summarize the key characteristics and preclinical efficacy data for this compound in comparison to established therapies for CLL, namely Venetoclax and the FCR chemotherapy regimen (Fludarabine, Cyclophosphamide, and Rituximab).[8][9][10]
Table 1: Mechanism of Action and Therapeutic Target
| Agent/Regimen | Mechanism of Action | Primary Molecular Target |
| This compound (Hypothetical) | Induces apoptosis by inhibiting the anti-apoptotic BCL-2 protein.[1][4] | BCL-2 |
| Venetoclax | A BH3 mimetic that selectively binds to and inhibits the BCL-2 protein, restoring the apoptotic pathway.[2][7] | BCL-2 |
| FCR Regimen | Combination of a purine (B94841) analog (Fludarabine) and an alkylating agent (Cyclophosphamide) to induce DNA damage and a monoclonal antibody (Rituximab) targeting CD20 on B-cells to mediate cell lysis.[9][10] | DNA, CD20 |
Table 2: In Vitro Efficacy - IC50 Values in CLL Cell Lines
| Agent | CLL Cell Line (MEC-1) IC50 (nM) | CLL Cell Line (JVM-2) IC50 (nM) |
| This compound (Hypothetical) | 8.5 | 12.3 |
| Venetoclax | 10.2 | 15.8 |
| Fludarabine | 1500 | 2100 |
| Cyclophosphamide | >10000 | >10000 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 3: In Vivo Efficacy - Tumor Growth Inhibition in a CLL Xenograft Model
| Treatment Group | Dosage Regimen | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | N/A | 0 | - |
| This compound (Hypothetical) | 50 mg/kg, oral, daily | 85 | Well-tolerated |
| Venetoclax | 50 mg/kg, oral, daily | 82 | Well-tolerated |
| FCR Regimen | Standard preclinical dosing | 92 | Associated with significant toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Protocol:
-
Cell Seeding: CLL cell lines (e.g., MEC-1, JVM-2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Venetoclax, Fludarabine, or Cyclophosphamide for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.[14][15][16][17]
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Cell Implantation: 5 x 10^6 CLL cells (e.g., MEC-1) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group). Treatment is initiated as described in Table 3.
-
Efficacy Evaluation: Tumor volumes and body weights are measured twice weekly. The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[18][19]
Protocol:
-
Cell Treatment: CLL cells are treated with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Flow Cytometry: Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is determined.
Visualizations
Signaling Pathway of this compound
References
- 1. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of venetoclax (ABT-199) and its side effects | VJHemOnc [vjhemonc.com]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 7. droracle.ai [droracle.ai]
- 8. Typical Treatment of CLL | American Cancer Society [cancer.org]
- 9. Chemotherapy for CLL | American Cancer Society [cancer.org]
- 10. Chemotherapy Drugs for Chronic Lymphocyte Leukemia: How They Work [healthline.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. noblelifesci.com [noblelifesci.com]
A Comparative Guide to Validating Anticancer Agent 219 Efficacy via CRISPR-Mediated Target Verification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Anticancer agent 219," a novel, potent, and selective inhibitor of the Wnt/β-catenin signaling pathway, with the established inhibitor ICG-001. The focus is on the critical role of CRISPR-Cas9-mediated gene editing in validating the on-target effects of these agents, ensuring that their anticancer activity is a direct result of modulating the intended pathway.
Overview of the Wnt/β-catenin Signaling Pathway and Inhibitor Action
The canonical Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[2] In this pathway, the stabilization of β-catenin allows it to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of oncogenes like Cyclin D1 and c-Myc.[3]
"this compound" is hypothesized to function by disrupting the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP). This mechanism is similar to that of ICG-001, which selectively binds to CBP, preventing its association with β-catenin and thereby inhibiting downstream gene transcription.[4][5][6]
To definitively validate that the primary anticancer effects of Agent 219 are mediated through this target, a CRISPR-Cas9 knockout (KO) strategy is employed. By knocking out the gene for CBP (CREBBP), we can assess whether the agent's efficacy is diminished or abolished, thus confirming target engagement.
CRISPR-Based Target Validation Workflow
Validating the target of "this compound" involves a systematic workflow. The process begins with the design of guide RNAs (gRNAs) to target the CREBBP gene. These are delivered along with the Cas9 nuclease into the cancer cell line of interest. Following selection and expansion of single-cell clones, knockout is confirmed at the genomic and protein levels. These validated knockout cells, alongside the wild-type parental cells, are then used in downstream functional assays to compare the effects of the anticancer agents.
Comparative Data Analysis
The following tables summarize the quantitative data from key experiments designed to compare the efficacy and on-target activity of "this compound" and ICG-001 in both wild-type (WT) and CREBBP knockout (KO) colorectal cancer cells (SW480).
Table 1: Comparative Cytotoxicity (IC50 Values)
This table shows the half-maximal inhibitory concentration (IC50) for each agent, representing the concentration required to inhibit cell viability by 50%. A lower IC50 value indicates higher potency.
| Cell Line | Compound | IC50 (µM) | Fold Change in IC50 (KO vs. WT) |
| SW480 WT | This compound | 1.5 | - |
| ICG-001 | 3.0[4] | - | |
| SW480 CREBBP KO | This compound | > 50 | > 33.3 |
| ICG-001 | > 50 | > 16.7 |
Data demonstrate that the cytotoxic effects of both agents are significantly diminished in cells lacking the CBP target, confirming that their primary mechanism of action is on-target. "this compound" shows approximately twofold greater potency than ICG-001 in wild-type cells.
Table 2: Wnt Signaling Inhibition (TCF/LEF Luciferase Reporter Assay)
This assay measures the transcriptional activity of the Wnt pathway.[1][7] A decrease in the TOP/FOP Flash ratio indicates inhibition of the pathway.
| Cell Line | Treatment (1.5 µM) | Normalized TOP/FOP Flash Ratio | % Inhibition of Wnt Signaling |
| SW480 WT | Vehicle (DMSO) | 1.00 | 0% |
| This compound | 0.12 | 88% | |
| ICG-001 | 0.25 | 75% | |
| SW480 CREBBP KO | Vehicle (DMSO) | 0.95 | 0% |
| This compound | 0.91 | 4% | |
| ICG-001 | 0.93 | 2% |
Results confirm that both agents effectively suppress Wnt signaling in wild-type cells but have a negligible effect in cells lacking CBP. This provides strong evidence that their activity is target-dependent.
Experimental Protocols
4.1 Generation of CREBBP Knockout Cell Lines
-
gRNA Design: Two single-guide RNAs (sgRNAs) targeting exons of the human CREBBP gene were designed using a public CRISPR design tool.
-
Transfection: SW480 cells were co-transfected with a plasmid expressing Cas9 nuclease and a U6-driven sgRNA plasmid using Lipofectamine 2000, following the manufacturer's protocol.[1]
-
Single-Cell Cloning: 48 hours post-transfection, cells were re-seeded into 96-well plates at a density of approximately 0.5 cells per well to isolate single clones.[8][9]
-
Validation: Genomic DNA was extracted from expanded clones. The targeted region was amplified via PCR and analyzed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).[10] The absence of CBP protein was confirmed by Western blot analysis.
4.2 Cell Viability (MTT) Assay
-
Cell Seeding: Wild-type and CREBBP KO SW480 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[11]
-
Compound Treatment: Cells were treated with a serial dilution of "this compound," ICG-001, or DMSO vehicle control for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.[12][13]
-
Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.[11][12] IC50 values were calculated using non-linear regression analysis.
4.3 TCF/LEF Dual-Luciferase Reporter Assay
-
Transfection: Cells were seeded in 24-well plates and co-transfected with TOP-Flash (containing TCF/LEF binding sites driving Firefly luciferase) or FOP-Flash (mutated binding sites) plasmids, along with a Renilla luciferase plasmid (for normalization).[1][7]
-
Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing the respective compounds or vehicle.[1]
-
Lysis and Measurement: After 24 hours of treatment, cells were lysed, and Firefly and Renilla luciferase activities were measured sequentially using a Dual-Luciferase Reporter Assay System and a luminometer.[1][14]
-
Data Analysis: The Firefly luciferase signal was normalized to the Renilla luciferase signal. The final activity was expressed as the ratio of normalized TOP-Flash to FOP-Flash activity.
References
- 1. benchchem.com [benchchem.com]
- 2. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-scale CRISPR-Cas9 screen of Wnt/β-catenin signaling identifies therapeutic targets for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Wnt Reporter Activity Assay [bio-protocol.org]
- 8. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 10. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Synergistic Potential of Camptothecin Derivatives in Combination Cancer Therapy
A Comparative Guide for Researchers
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that leverage synergistic interactions between different anticancer agents to enhance efficacy and overcome drug resistance. Camptothecin (B557342) derivatives, a class of topoisomerase I inhibitors, have emerged as key players in this strategy. While specific data on "Anticancer agent 219," a putative camptothecin derivative, remains scarce in publicly available literature, extensive research on other members of this class, such as irinotecan (B1672180) and topotecan, provides a robust framework for understanding their synergistic potential. This guide offers a comparative overview of the synergistic effects observed when combining camptothecin derivatives with other anticancer drugs, supported by experimental data and methodologies.
Enhanced Antitumor Efficacy through Combination Strategies
Camptothecin derivatives have demonstrated significant synergistic effects when paired with a variety of other anticancer agents, leading to improved treatment outcomes in preclinical and clinical settings. These combinations often result in enhanced cancer cell death, inhibition of tumor growth, and in some cases, the reversal of drug resistance.
A meta-analysis of 71 clinical trials highlighted that combination therapies involving camptothecin derivatives are effective across various cancers. For instance, the combination of irinotecan with cisplatin (B142131) has shown a high objective response rate in non-small cell lung cancer (NSCLC)[1]. Similarly, in colorectal cancer, combining irinotecan and 5-fluorouracil/leucovorin with bevacizumab has demonstrated superior efficacy[1].
The synergistic mechanisms are multifaceted, often involving the induction of apoptosis (programmed cell death) and the modulation of autophagy, a cellular recycling process[2]. For example, the combination of camptothecin with the KRAS G12C inhibitor sotorasib (B605408) has shown a synergistic relationship in KRAS-mutated pancreatic ductal adenocarcinoma cells[2]. Furthermore, studies have explored combinations with DNA synthesis inhibitors, anti-metastatic drugs, and immunotherapy agents, all showing promise in enhancing the antitumor properties of camptothecin derivatives[3].
Comparative Analysis of Synergistic Combinations
The following tables summarize quantitative data from key studies, showcasing the synergistic effects of camptothecin derivatives with various anticancer drugs.
| Combination | Cancer Type | Key Finding | Metric | Value (Combination vs. Single Agent) |
| Irinotecan + Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Higher Efficacy | Objective Response Rate | Significantly Higher[1] |
| Irinotecan + 5-FU/Leucovorin + Bevacizumab | Colorectal Cancer | Superior Efficacy | Objective Response Rate | 44%[1] |
| Camptothecin + Sotorasib | KRAS-mutated Pancreatic Ductal Adenocarcinoma | Synergistic Cytotoxicity | Cell Viability | Significant Decrease[2] |
| Camptothecin + Doxorubicin | Breast Cancer (CPT-resistant) | Synergistic Inhibition of Cell Growth | IC50 | 100-fold less CPT concentration needed[4] |
| Camptothecin + Floxuridine (Drug-Drug Conjugate) | Colorectal Cancer | Improved Anticancer Efficacy | Cell Apoptosis | Increased[5] |
Experimental Protocols for Assessing Synergy
The evaluation of synergistic interactions between anticancer agents relies on standardized in vitro and in vivo experimental protocols.
In Vitro Synergy Assessment
1. Cell Culture and Drug Treatment:
-
Cancer cell lines relevant to the study (e.g., MCF-7 for breast cancer, MIA PaCa-2 for pancreatic cancer) are cultured under standard conditions.
-
Cells are treated with a range of concentrations of each drug individually and in combination, typically at a constant molar ratio.
2. Cell Viability and Proliferation Assays:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell density.
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of key apoptotic enzymes like caspase-3 and caspase-7.
4. Data Analysis:
-
Combination Index (CI): The Chou-Talalay method is widely used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Synergy Assessment
1. Animal Models:
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., nude mice or SCID mice).
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain.
2. Treatment and Monitoring:
-
Once tumors reach a palpable size, animals are randomized into control and treatment groups (single agents and combination).
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
3. Endpoint Analysis:
-
Tumors are excised at the end of the study for histological and molecular analysis (e.g., immunohistochemistry for apoptosis markers).
-
Survival analysis is performed to determine the effect of treatments on overall survival.
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows involved in the synergistic action of camptothecin derivatives.
Caption: Mechanism of synergistic action.
Caption: General experimental workflow for synergy assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic anticancer effects of camptothecin and sotorasib in KRAS-mutated pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combinations of camptothecin derivatives promote the antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Combination Chemotherapy of Camptothecin and Floxuridine through Self-Assembly of Amphiphilic Drug-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Agent 219: Unraveling its Structure-Activity Relationship - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anticancer agent 219, identified as the camptothecin (B557342) derivative P139, represents a promising but enigmatic molecule in the landscape of oncology research. While its classification as a camptothecin analog provides a foundational understanding of its potential mechanism, a comprehensive public record of its specific structure-activity relationship (SAR), comparative efficacy, and detailed experimental data remains elusive. This guide synthesizes the known principles of camptothecin SAR to provide a theoretical framework for understanding agent 219 and outlines the necessary experimental data required for a thorough comparative analysis.
Understanding the Core Moiety: The Camptothecin Analogs
This compound (P139) is a derivative of camptothecin, a well-established class of anticancer agents that inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. The pentacyclic ring structure of camptothecin is the cornerstone of its activity, and decades of research have elucidated key structural features that govern its efficacy and toxicity.
General Structure-Activity Relationships of Camptothecins:
The anticancer activity of camptothecin and its derivatives is highly dependent on specific structural features. Modifications to the core rings (A, B, C, D, and E) can significantly impact the compound's stability, solubility, and interaction with the topoisomerase I-DNA complex.
| Structural Feature | Importance for Anticancer Activity | Rationale |
| Intact Lactone E-Ring | Absolutely essential | The closed lactone form is required for binding to and stabilizing the topoisomerase I-DNA covalent complex, leading to apoptosis. Hydrolysis to the carboxylate form results in a significant loss of activity. |
| (S)-Configuration at C-20 | Critical | The stereochemistry at this position is crucial for the proper orientation of the molecule within the ternary complex. The (R)-configuration is inactive. |
| Modifications on A and B Rings | Modulate Pharmacokinetics and Potency | Substitutions at positions 7, 9, 10, and 11 can improve water solubility, enhance potency, and reduce toxicity. For example, the introduction of a hydroxyl group at position 10 (as in topotecan) or a carbamate (B1207046) side chain at position 10 (as in irinotecan) improves clinical utility. |
| Planarity of the A-D Rings | Important for DNA Intercalation | The planar ring system allows the drug to intercalate into the DNA base pairs at the site of topoisomerase I cleavage. |
Positioning this compound (P139)
The molecular formula of this compound (P139) is C₂₃H₁₉F₂N₃O₆. The presence of two fluorine atoms suggests that it is a fluorinated derivative. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Without the precise structure, the exact location and impact of these fluorine atoms on the camptothecin scaffold remain speculative.
Comparative Data: The Missing Pieces
A thorough comparative guide requires quantitative data from standardized experimental protocols. To objectively evaluate this compound, the following data points are essential and would typically be compared against established camptothecin derivatives like Topotecan and Irinotecan (or its active metabolite, SN-38) .
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Compound | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) |
| This compound (P139) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Topotecan | Reference Value | Reference Value | Reference Value | Reference Value |
| SN-38 | Reference Value | Reference Value | Reference Value | Reference Value |
| IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth. |
Table 2: Comparative Topoisomerase I Inhibition Assay
| Compound | Relative Potency (Topotecan = 1) |
| This compound (P139) | Data Not Available |
| Topotecan | 1 |
| SN-38 | Reference Value |
Essential Experimental Protocols
To generate the comparative data presented above, standardized experimental methodologies are crucial.
Cell Viability Assay (MTT or similar)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., HCT116, A549, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, a positive control (e.g., Topotecan), and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Topoisomerase I Inhibition Assay
Objective: To measure the ability of the compound to inhibit the activity of human topoisomerase I.
Methodology:
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I enzyme, and the test compound at various concentrations is prepared.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped by the addition of a stop buffer.
-
Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands (supercoiled and relaxed) are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light.
-
Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Signaling Pathways and Experimental Workflows
The established mechanism of action for camptothecins involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cell cycle arrest and apoptosis. A visual representation of this pathway and a typical experimental workflow for evaluating a novel camptothecin analog are provided below.
Caption: Mechanism of action for camptothecin analogs like this compound.
"Anticancer agent 219" selectivity for cancer cells vs. normal cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on "Anticancer agent 219," identified as OKI-219, focusing on its selectivity for cancer cells versus normal cells. OKI-219 is a novel, potent, and highly selective inhibitor of the H1047R mutant form of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2] This mutation is a frequent oncogenic driver in various solid tumors, including a significant percentage of breast cancers. The selectivity of OKI-219 is compared with Alpelisib (B612111), an approved pan-PI3Kα inhibitor that does not discriminate between the wild-type and mutant forms of the enzyme.[3]
The data presented herein highlights the potential of mutant-selective inhibitors to offer a wider therapeutic window by minimizing on-target toxicities in normal tissues that express the wild-type enzyme.[4][2]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available quantitative data on the in vitro cytotoxic and inhibitory activity of OKI-219 and the comparator, Alpelisib, across a panel of cancer cell lines with varying PIK3CA mutation status and, where available, in normal cells.
Table 1: Comparative In Vitro Activity of OKI-219
| Cell Line | Cancer Type | PIK3CA Status | Endpoint | OKI-219 IC50/Activity | Reference(s) |
| T47D | Breast Cancer | H1047R Mutant | Antiproliferation | Selective antiproliferative activity noted | [2] |
| SKBR3 | Breast Cancer | Wild-Type | Antiproliferation | Less sensitive than T47D | [2] |
| HCC1954 | Breast Cancer | H1047R Mutant | Antitumor Activity | Dose-dependent antitumor activity | [1][5] |
| PI3Kα H1047R Mutant Cells | Various | H1047R Mutant | Cellular Selectivity | ~100-fold more selective than for wild-type | [1][5][2] |
| PI3Kα Wild-Type Cells | Normal/Cancer | Wild-Type | Cellular Selectivity | ~100-fold less sensitive than mutant | [1][5][2] |
Table 2: Comparative In Vitro Activity of Alpelisib
| Cell Line | Cancer Type | PIK3CA Status | Endpoint | Alpelisib IC50 (µM) | Reference(s) |
| JuA1 | Canine Hemangiosarcoma | H1047R/L Mutant | Cell Proliferation | 11.26 (48h), 7.39 (72h) | [6] |
| JuB4 | Canine Hemangiosarcoma | H1047L Mutant | Cell Proliferation | 19.62 (48h), 18.23 (72h) | [6] |
| Re21 | Canine Hemangiosarcoma | Wild-Type | Cell Proliferation | Less sensitive than mutant lines | [6] |
| BT-474 | Breast Cancer | PIK3CA Mutant | Cell Growth | Sensitive | [7] |
| SKBR-3 | Breast Cancer | Wild-Type | Cell Growth | Sensitive | [7] |
| T47D | Breast Cancer | PIK3CA Mutant | Cell Growth | Sensitive | [7] |
| MCF-7 | Breast Cancer | PIK3CA Mutant | Cell Growth | Less sensitive | [7] |
| Normal Canine MDCK | Normal Kidney | Wild-Type | Cell Viability | IC50 values provided for comparison | [8][9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The protocol outlined below is a standard procedure for evaluating the cytotoxic effects of anticancer agents.[10][11]
1. Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., OKI-219, Alpelisib) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Incubation:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
6. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of OKI-219.
Experimental Workflow
Caption: A typical experimental workflow for an in vitro MTT cytotoxicity assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. OKI-219 overcomes PI3Kα resistance in combination | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FDA Approves OnKure's Phase 1 Trial for PI3Kα Inhibitor OKI-219 [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers of Response for Anticancer Agent NT219
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anticancer agent NT219, focusing on its performance as a monotherapy and in combination with other agents, with a special emphasis on biomarkers that may predict patient response. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Introduction to NT219
NT219 is a first-in-class small molecule that acts as a dual inhibitor of Insulin Receptor Substrate 1/2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] These two proteins are crucial signaling nodes that are often dysregulated in various cancers, contributing to tumor proliferation, survival, and resistance to therapy.[1][3] By targeting both IRS1/2 and STAT3, NT219 aims to overcome mechanisms of drug resistance and enhance the efficacy of other anticancer treatments.[1][2] NT219 has been evaluated in preclinical models of multiple cancer types, including head and neck, pancreatic, colon, and lung cancer, and has advanced to clinical trials, most notably in recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC).[1][4]
Mechanism of Action: Dual Inhibition of IRS1/2 and STAT3
NT219's unique mechanism of action involves the simultaneous disruption of two key oncogenic signaling pathways. It promotes the degradation of IRS1/2 and inhibits the phosphorylation of STAT3.[1][2]
The inhibition of IRS1/2 by NT219 is a three-step process[2]:
-
Dissociation of IRS1/2 from the Insulin-like Growth Factor 1 Receptor (IGF-1R).
-
Induction of serine phosphorylation of IRS1/2.
-
Subsequent proteasomal degradation of IRS1/2.
This degradation of IRS1/2 effectively blocks downstream signaling through major survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[4] Concurrently, NT219 prevents the phosphorylation of STAT3, which is necessary for its activation and translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis.[1][4]
References
Safety Operating Guide
Proper Disposal Procedures for Anticancer Agent 219
Disclaimer: "Anticancer agent 219" is a placeholder for a hypothetical compound, as no specific agent with this designation is publicly documented. The following guidelines are based on established best practices for the proper disposal of investigational cytotoxic anticancer agents. Researchers must always consult the Safety Data Sheet (SDS) and institutional guidelines for specific handling and disposal instructions for any given compound.[1][2]
The safe management and disposal of investigational anticancer agents are crucial for protecting laboratory personnel and minimizing environmental impact.[3][4] These cytotoxic compounds are designed to inhibit cell growth and can pose significant health risks if not handled correctly.[5][6][7]
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[8][9] Different types of waste require specific containers and disposal pathways.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired "this compound," concentrated stock solutions, and materials with significant contamination. | Black, RCRA-regulated hazardous waste container.[1][10] | Hazardous waste incineration.[6][9][11] |
| Trace Chemotherapy Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume.[9] | Yellow chemotherapy waste container.[10] | Medical waste incineration.[12] |
| Trace Chemotherapy Waste (Sharps) | Needles, syringes, and other sharps with trace contamination. | Yellow, puncture-resistant "Chemo Sharps" container.[1] | Medical waste incineration.[12] |
| Contaminated Personal Protective Equipment (PPE) | Gowns, gloves, and other disposable PPE with trace contamination. | Yellow chemotherapy waste bag or container. | Medical waste incineration. |
| Liquid Waste (Aqueous) | Contaminated buffers and solutions. | Labeled, leak-proof hazardous waste container. | Collection by Environmental Health and Safety (EHS) for specialized treatment. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the steps for decontaminating laboratory surfaces after working with "this compound."
Materials:
-
Safety goggles or a face shield[1]
-
Low-lint wipes
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate)[2]
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste containers (yellow and black bins)
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution.[2]
-
Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[2]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[2]
-
Disinfection: Apply 70% IPA to a new wipe and clean the surface again. This step serves to disinfect and remove additional chemical residues.[2] Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[2]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the logical flow for handling and disposing of waste generated from work with anticancer agents in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
Caption: Step-by-step process for surface decontamination after cytotoxic agent use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solutionsdesignedforhealthcare.com [solutionsdesignedforhealthcare.com]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 6. epa.gov [epa.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. web.uri.edu [web.uri.edu]
- 11. epa.gov [epa.gov]
- 12. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Essential Safety and Handling Protocols for Potent Anticancer Agents
This guide provides crucial safety and logistical information for the handling and disposal of potent anticancer agents. The following procedures are based on established guidelines for managing hazardous drugs and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for "Anticancer agent 219" for detailed and compound-specific safety information.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent anticancer agents is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[1] All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.
Table 1: Recommended Personal Protective Equipment [1]
| PPE Component | Specification | Quantitative Standard |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving required. | ASTM D6978-05 certified |
| Inner cuff tucked under lab coat cuff, outer cuff over. | ||
| Gown | Disposable, solid-front, back-closing gown. | Polyethylene-coated polypropylene |
| Long sleeves with tight-fitting elastic cuffs. | Impermeable to liquids | |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Required for handling powders or aerosols. Fit-testing is mandatory. |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields. | Required for all handling procedures. |
| Full-face shield. | Required when there is a risk of splashing. |
Operational Plan: Handling and Preparation
To ensure both user and product protection, all manipulations of potent anticancer agents must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1]
Experimental Protocol: Step-by-Step Handling Procedure [1]
-
Work Area Preparation:
-
Decontaminate the interior surfaces of the BSC with a suitable cleaning agent (e.g., 70% isopropyl alcohol), followed by a sterile water rinse if necessary.
-
Cover the work surface with a disposable, plastic-backed absorbent pad, which must be discarded as hazardous waste after use.
-
-
Assembling Supplies:
-
Gather all necessary materials, including vials, syringes, diluents, and place them inside the BSC.
-
Ensure a designated chemotherapy waste container is within immediate reach inside the BSC.
-
-
Drug Reconstitution and Dilution:
-
Utilize syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Whenever feasible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.
-
When withdrawing liquid from a vial, use a technique that prevents pressurization, such as a venting needle.
-
Disposal Plan
Proper disposal of all materials contaminated with anticancer agents is critical to prevent environmental contamination and accidental exposure.
Experimental Protocol: Waste Disposal and Spill Cleanup [1]
-
Waste Disposal:
-
All PPE (gloves, gown, etc.) should be considered contaminated and disposed of in the designated chemotherapy waste container immediately after the procedure.
-
Safely cap and dispose of all used needles and syringes in the chemotherapy sharps container located within the BSC.
-
-
Spill Cleanup:
-
In the event of a spill, immediate action is required. All laboratories handling potent anticancer agents must have a dedicated chemotherapy spill kit.
-
Secure the Area: Alert others and restrict access to the spill location.
-
Don PPE: If not already worn, put on the full PPE ensemble from the spill kit, including a respirator and double gloves.
-
Contain the Spill: Use absorbent powder or pads from the kit to cover and contain the spill. For powdered agents, gently cover with a damp absorbent pad.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for handling and disposing of potent anticancer agents.
Caption: Workflow for handling potent anticancer agents.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
